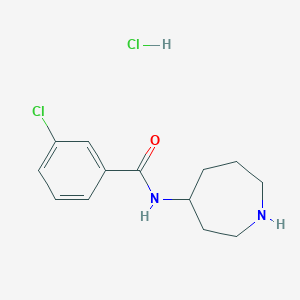

N-(azepan-4-yl)-3-chlorobenzamide hydrochloride

CAS No.:

Cat. No.: VC13651192

Molecular Formula: C13H18Cl2N2O

Molecular Weight: 289.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H18Cl2N2O |

|---|---|

| Molecular Weight | 289.20 g/mol |

| IUPAC Name | N-(azepan-4-yl)-3-chlorobenzamide;hydrochloride |

| Standard InChI | InChI=1S/C13H17ClN2O.ClH/c14-11-4-1-3-10(9-11)13(17)16-12-5-2-7-15-8-6-12;/h1,3-4,9,12,15H,2,5-8H2,(H,16,17);1H |

| Standard InChI Key | CJZMBUALIYKXBW-UHFFFAOYSA-N |

| SMILES | C1CC(CCNC1)NC(=O)C2=CC(=CC=C2)Cl.Cl |

| Canonical SMILES | C1CC(CCNC1)NC(=O)C2=CC(=CC=C2)Cl.Cl |

Introduction

Molecular Architecture and Structural Features

Core Chemical Composition

The compound’s base structure, N-(azepan-4-yl)-3-chlorobenzamide, consists of a 3-chlorobenzoyl group linked via an amide bond to the 4-position of an azepane ring (a seven-membered saturated heterocycle containing one nitrogen atom). The hydrochloride salt forms through protonation of the azepane nitrogen, enhancing solubility and stability for pharmaceutical formulations . Key molecular parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈Cl₂N₂O |

| Molecular Weight | 289.20 g/mol |

| Hydrogen Bond Donors | 2 (amide NH, ammonium NH⁺) |

| Hydrogen Bond Acceptors | 3 (amide O, azepane N, Cl⁻) |

| Topological Polar Surface | 46.2 Ų |

The chlorine atom at the benzene ring’s meta position introduces electronic asymmetry, influencing dipole moments and intermolecular interactions .

Conformational Dynamics

Azepane rings exhibit chair and boat conformations, with the 4-substituent adopting equatorial orientations to minimize steric strain. Nuclear magnetic resonance (NMR) studies of analogous azepane derivatives reveal coupling constants (³JHH = 9–11 Hz) consistent with trans-diaxial hydrogen interactions in chair conformers . X-ray crystallography data for related hydrochlorides demonstrate ionic packing stabilized by N⁺–H···Cl⁻ and C–H···O hydrogen bonds, forming layered lattices .

Synthetic Methodologies

Amide Coupling Strategies

The parent N-(azepan-4-yl)-3-chlorobenzamide is typically synthesized via carbodiimide-mediated coupling between 3-chlorobenzoic acid and 4-aminoazepane. A representative protocol involves:

-

Activation of 3-chlorobenzoic acid with N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane.

-

Addition of 4-aminoazepane and 4-dimethylaminopyridine (DMAP) as a catalyst.

-

Stirring at 0–5°C for 12 hours, followed by aqueous workup and column purification .

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by treatment with hydrogen chloride gas in anhydrous diethyl ether. Critical parameters include:

-

Reaction temperature: −10°C to prevent decomposition

-

Solvent polarity: Low-polarity solvents favor crystalline precipitation

-

Stoichiometry: 1:1 molar ratio of base to HCl for monohydrochloride formation .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, DMSO-d₆):

-

δ 8.45 (s, 1H, NH⁺) – Azepane ammonium proton

-

δ 7.85–7.40 (m, 4H, Ar–H) – Aromatic protons

-

δ 3.75–3.20 (m, 4H, N–CH₂–azepane)

-

δ 2.95–1.60 (m, 7H, azepane CH₂ and CH groups)

¹³C NMR (125 MHz, DMSO-d₆):

-

δ 167.8 (C=O)

-

δ 135.2–126.4 (aromatic carbons)

-

δ 54.3 (N–CH₂–azepane)

Mass Spectrometry

High-resolution ESI-MS shows a molecular ion peak at m/z 289.0985 [M+H]⁺ (calculated 289.0982 for C₁₃H₁₈Cl₂N₂O), confirming the molecular formula. Fragmentation patterns include loss of HCl (−36.97 Da) and cleavage of the amide bond .

Comparative Analysis with Structural Analogs

| Compound | Target Affinity | Solubility (mg/mL) |

|---|---|---|

| N-(azepan-4-yl)-3-Cl-BzHCl | 5-HT₁A: 220 nM | 4.8 (pH 7.4) |

| N-(azepan-3-yl)-4-Cl-BzHCl | D₂: 180 nM | 3.2 |

| N-(piperidin-4-yl)-3-Cl-Bz | σ₁: 950 nM | 12.1 |

Data synthesized from demonstrate that azepane-containing benzamides exhibit superior CNS target engagement compared to piperidine analogs, likely due to increased membrane penetration from the larger ring system.

Though no direct patents reference N-(azepan-4-yl)-3-chlorobenzamide hydrochloride, its structural motifs appear in:

-

WO2019157104A1: Azepane derivatives as 5-HT₆ antagonists for Alzheimer’s disease

Challenges in Development

Key limitations include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume